molecular formula C16H15NO4 B2372743 (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone CAS No. 767316-04-1

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone

Cat. No.: B2372743
CAS No.: 767316-04-1
M. Wt: 285.299
InChI Key: NBVYTIKMAZZLOT-UHFFFAOYSA-N
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Description

This compound features a benzodioxin core fused with a methanone group substituted at the 6-position by a 4-methoxyphenyl moiety and an amino group at the 7-position. The benzodioxin scaffold is known for its stability and versatility in medicinal chemistry, particularly in antihepatotoxic agents (e.g., silymarin derivatives) and immunomodulators . The amino group enhances hydrogen-bonding capacity (2 donors, 4 acceptors) and polar surface area (~50 Ų), while the 4-methoxyphenyl group contributes to lipophilicity (estimated logP ~1.5–2.0) and electronic effects.

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-11-4-2-10(3-5-11)16(18)12-8-14-15(9-13(12)17)21-7-6-20-14/h2-5,8-9H,6-7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVYTIKMAZZLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2N)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone typically involves multiple steps. One common approach starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the target compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of neurotransmitter degradation or modulation of receptor activity, depending on the specific biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key parameters of the target compound with halogenated and other derivatives:

Compound Name Molecular Formula Molecular Weight logP* H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound C₁₆H₁₅NO₄ 293.30 ~1.8 2 5 4-Methoxyphenyl, NH₂
(7-Amino-...)(2-bromophenyl)methanone C₁₅H₁₂BrNO₃ 334.16 ~2.5 2 4 2-Bromophenyl, NH₂
(7-Amino-...)(3-iodophenyl)methanone C₁₅H₁₂INO₃ 381.17 ~3.0 2 4 3-Iodophenyl, NH₂
(7-Bromo-...)(4-chlorophenyl)methanone C₁₅H₁₀BrClO₃ 353.60 ~3.2 0 3 4-Chlorophenyl, Br
1-(7-Amino-...)-ethan-1-one C₁₀H₁₁NO₃ 193.20 0.56 2 4 Acetyl, NH₂

*logP values estimated via analogy to related structures.

Key Observations:

  • Halogenated Derivatives : Bromo and iodo substituents increase molecular weight and lipophilicity (logP ~2.5–3.2) compared to the methoxy group (logP ~1.8) . This reduces aqueous solubility but may enhance membrane permeability.
  • Amino Group Impact: The NH₂ group in the target compound and its analogs increases hydrogen-bonding capacity (2 donors), improving interactions with biological targets compared to non-amino derivatives (e.g., 7-bromo analogs) .
  • Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group (electron-donating) may stabilize resonance structures in the methanone moiety, contrasting with electron-withdrawing halogens (Br, I), which could alter reactivity in nucleophilic additions .

Biological Activity

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone is a synthetic compound notable for its potential biological activities. Its unique structure, which includes a benzodioxin moiety and an amino group, suggests various pharmacological applications. This article explores the biological activities associated with this compound, focusing on its antioxidant, anticancer, and antimicrobial properties.

Chemical Structure

The molecular formula of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone is C15H15N2O3, with a molecular weight of 273.26 g/mol. The chemical structure can be represented as follows:

ComponentStructure
Benzodioxin RingBenzodioxin
Methoxyphenyl GroupMethoxyphenyl

1. Antioxidant Activity

The compound exhibits significant antioxidant properties. It is believed to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage and could have implications in diseases related to oxidative stress.

Mechanism of Action:

  • The amino group and the benzodioxin structure contribute to electron donation, neutralizing reactive oxygen species (ROS).
  • Studies indicate that similar compounds have shown promising results in protecting cells from oxidative damage.

2. Anticancer Properties

Research has demonstrated that (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanone may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies:

  • A study evaluating the cytotoxic effects of related benzodioxin derivatives on human cancer cells reported IC50 values indicating potent inhibitory effects. For instance, compounds with similar structures have shown IC50 values as low as 10 µM against breast cancer cells .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)10
Compound BHeLa (Cervical)15
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methoxyphenyl)methanoneA549 (Lung)TBD

3. Antimicrobial Effects

The compound has shown potential antimicrobial activity against various pathogens. Its structural components are thought to interact with microbial targets effectively.

Research Findings:

  • Preliminary studies indicated that compounds with similar structures inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL.

Table 2: Antimicrobial Activity of Related Compounds

PathogenMinimum Inhibitory Concentration (MIC)
E. coli100 µg/mL
S. aureus150 µg/mL
P. aeruginosa200 µg/mL

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